

Deulorlatinib In Vitro Cell-Based Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: T326

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Introduction

Deulorlatinib (also known as TGRX-326) is a next-generation, potent, and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1] Developed to address acquired resistance to earlier-generation ALK inhibitors, Deulorlatinib has shown significant anti-proliferative activity against various ALK fusion and mutation types in preclinical studies.[2] This document provides detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of Deulorlatinib in cancer cell lines.

Mechanism of Action

Deulorlatinib is an orally bioavailable inhibitor that targets the ATP-binding pocket of ALK and ROS1 kinases. By doing so, it disrupts ALK- and ROS1-mediated signaling pathways, leading to the inhibition of cell growth in tumor cells that express these kinases.[2] Preclinical evidence suggests that Deulorlatinib is effective against wild-type ALK and a range of resistance mutations, including the G1202R mutation.[1][3]

Data Presentation

Table 1: In Vitro Anti-Proliferative Activity of Deulorlatinib

Cell Line	ALK/ROS1 Status	Deulorlatinib IC ₅₀ (nM)	Lorlatinib IC ₅₀ (nM)	Crizotinib IC ₅₀ (nM)
H3122	EML4-ALK v1	1.5	2.1	30.2
H2228	EML4-ALK v3	2.3	3.5	45.7
STE-1	EML4-ALK v2	1.8	2.9	38.1
Karpas-299	NPM-ALK	0.9	1.5	25.4
SU-DHL-1	NPM-ALK	1.2	1.8	28.9
Ba/F3	EML4-ALK G1202R	10.7	15.3	>1000
Ba/F3	EML4-ALK L1196M	2.5	4.1	150.6
HCC78	SLC34A2-ROS1	3.1	5.2	15.8
Ba/F3	CD74-ROS1	2.8	4.7	12.3

IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50% and are based on representative data from preclinical studies.

Table 2: Inhibition of ALK Phosphorylation by Deulorlatinib

Cell Line	ALK Status	Deulorlatinib IC ₅₀ (nM) for p-ALK Inhibition
H3122	EML4-ALK v1	2.1
Karpas-299	NPM-ALK	1.3
Ba/F3	EML4-ALK G1202R	12.5

IC₅₀ values for the inhibition of ALK phosphorylation are determined by Western blot analysis and represent the concentration of Deulorlatinib required to reduce the phosphorylated ALK signal by 50%.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the anti-proliferative activity of Deulorlatinib.

Materials:

- ALK/ROS1-positive cancer cell lines (e.g., H3122, H2228, Karpas-299)
- RPMI-1640 or DMEM medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Deulorlatinib
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Culture cells in RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
 - Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
- Compound Treatment:

- Prepare a stock solution of Deulorlatinib in DMSO.
- Perform serial dilutions of Deulorlatinib in culture medium to achieve the desired final concentrations. A DMSO control (vehicle) should be included.
- Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of Deulorlatinib or DMSO.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Assay:
 - Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C.
 - Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
 - Mix gently on an orbital shaker for 15 minutes.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the DMSO-treated control cells.
 - Determine the IC₅₀ value by plotting the percentage of viability against the log of Deulorlatinib concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of ALK Signaling Pathway

This protocol is for assessing the effect of Deulorlatinib on the phosphorylation of ALK and its downstream signaling proteins.

Materials:

- ALK-positive cancer cell lines

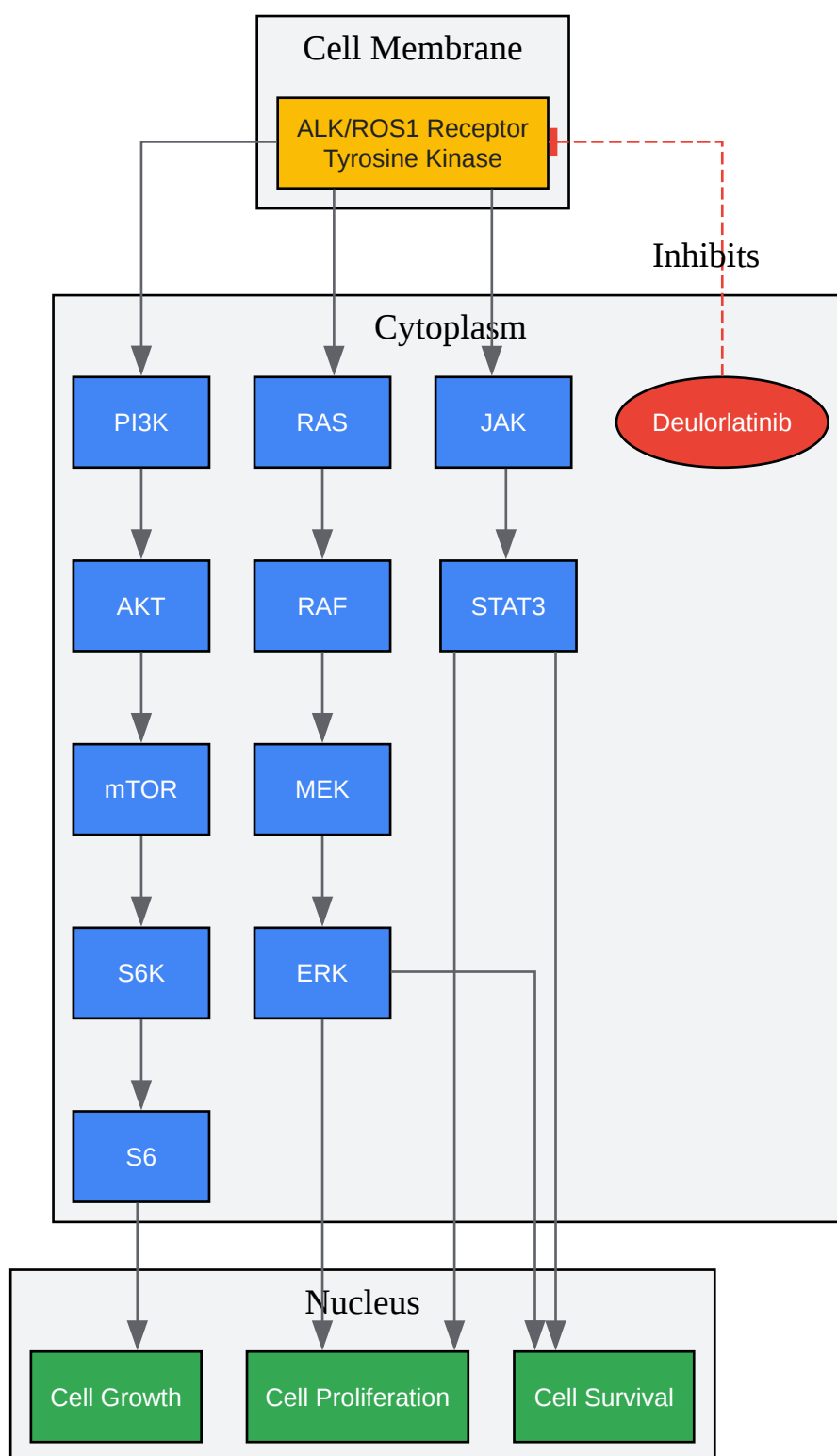
- Deulorlatinib
- DMSO
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-ALK (Tyr1604), anti-ALK, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6 Ribosomal Protein, and anti-GAPDH or anti- β -actin.
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with various concentrations of Deulorlatinib or DMSO for 2-4 hours.
 - Wash cells with ice-cold PBS and lyse them with lysis buffer.
 - Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:

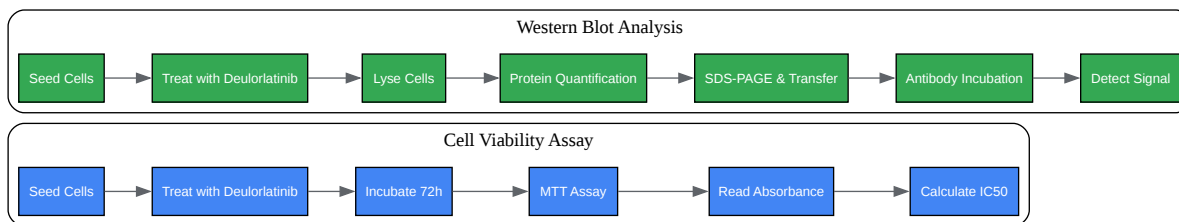
- Determine the protein concentration of the supernatant using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
 - Separate the proteins on SDS-PAGE gels and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Signal Detection:
 - Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
 - Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations



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Caption: Deulorlatinib inhibits ALK/ROS1 signaling pathways.



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Caption: Workflow for in vitro cell-based assays of Deulorlatinib.

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